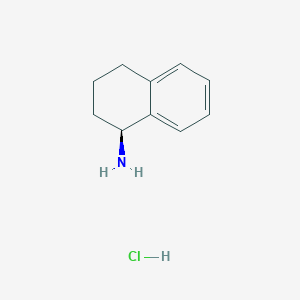

(S)-1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride

Description

(S)-1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride is a chiral amine derivative with a partially hydrogenated naphthalene backbone. Its molecular formula is C₁₀H₁₃N·HCl, and it has a molecular weight of 183.68 g/mol . The compound is synthesized via multi-step routes, including Fridel-Crafts acylation, Wolf-Kishner-Huang reduction, and Harwoth cyclization, achieving an overall yield of 43.6% . It serves as a critical intermediate in pharmaceutical synthesis, notably for antidepressants like sertraline, where stereochemical purity (S-enantiomer) is essential for biological activity .

Properties

IUPAC Name |

(1S)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETWFIUAXSWCIK-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride typically involves the reduction of naphthylamine derivatives. One common method includes the catalytic hydrogenation of 1-naphthylamine in the presence of a chiral catalyst to obtain the desired enantiomer. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and enantiomeric purity.

Industrial Production Methods: In industrial settings, the production of (S)-1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride often involves large-scale catalytic hydrogenation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve efficient and cost-effective production. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: (S)-1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthylamine derivatives.

Reduction: It can be further reduced to form more saturated amine compounds.

Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted naphthylamine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Chemical Synthesis Applications

1. Preparation of Coordination Complexes

(S)-1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride can be utilized to synthesize coordination complexes that exhibit unique electronic properties. For instance, it has been used to create a 2-pyridylmethylene derivative which forms a pentanuclear trigonal bipyramidal [Co3Fe2] complex. This complex demonstrates electron-transfer-coupled spin transition (ETCST) properties, making it significant for applications in molecular electronics and magnetic materials .

2. Synthesis of Schiff Bases

The compound serves as a precursor for the synthesis of imine-substituted thiophene Schiff base compounds. These Schiff bases are valuable in various fields, including organic electronics and catalysis .

3. Derivatization of Biological Compounds

It has been employed to derivatize macrocyclic diarylheptanoid compounds that possess biological significance. This application highlights its utility in medicinal chemistry and the development of bioactive molecules .

Pharmaceutical Applications

1. Therapeutic Agents

Research indicates that derivatives of (S)-1,2,3,4-tetrahydro-1-naphthylamine are being explored for their therapeutic potential. For example, one derivative is being investigated as an intermediate in the synthesis of rotigotine, a drug used for treating Parkinson's disease . The synthesis involves reductive amination and catalytic hydrogenation processes that utilize (S)-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride as a key starting material .

2. Safety and Toxicology

While exploring its applications, it is crucial to consider safety profiles. The compound has been classified with potential hazards such as skin irritation and eye damage . Understanding these safety aspects is essential for its handling in laboratory and industrial settings.

Data Tables

| Application Type | Specific Use Case |

|---|---|

| Chemical Synthesis | Preparation of coordination complexes |

| Synthesis of Schiff bases | |

| Derivatization of biological compounds | |

| Pharmaceutical | Intermediate for rotigotine synthesis |

| Potential therapeutic applications |

Case Studies

Case Study 1: Development of Magnetic Materials

In a study examining the synthesis of coordination complexes using (S)-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride, researchers reported the successful formation of a pentanuclear complex with notable magnetic properties. The study emphasized the importance of this compound in developing materials for future electronic devices .

Case Study 2: Therapeutic Applications in Parkinson's Disease

Another significant application was reported in the context of Parkinson's disease treatment. Researchers developed a synthetic route utilizing (S)-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride as a precursor to synthesize rotigotine derivatives. This work not only showcased the compound's utility but also highlighted its potential impact on therapeutic strategies for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of (S)-1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Its chiral nature allows for selective binding to target molecules, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between (S)-1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride and its analogs are summarized below:

Table 1: Comparative Analysis of Structurally Related Compounds

Key Findings :

Substituent Effects :

- Halogenation (e.g., fluorine, chlorine) enhances lipophilicity and metabolic stability but increases molecular weight .

- Methyl/Phenyl Groups introduce steric hindrance, complicating synthesis but enabling selective receptor interactions .

Stereochemical Impact :

- The S-enantiomer of the parent compound is critical for sertraline’s efficacy, whereas the R-enantiomer (e.g., 6-chloro derivative) may exhibit divergent biological activity .

Safety Profile: Unlike the carcinogenic β-naphthylamine hydrochloride, the tetrahydro derivatives are safer due to reduced aromaticity and improved metabolic pathways .

Biological Activity

(S)-1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in the realm of antidepressants. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12ClN

- Molecular Weight : 183.66 g/mol

- CAS Number : 552-46-5

Pharmacological Profile

(S)-1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride is primarily recognized for its antidepressant properties. It is a derivative of naphthylamine and exhibits significant activity in blocking the reuptake of neurotransmitters such as serotonin and norepinephrine.

The compound functions as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonergic neurotransmission. This action is crucial for alleviating symptoms of depression and anxiety disorders. The ability to block synaptosomal uptake of serotonin has been documented in various studies, indicating its potential effectiveness as an antidepressant agent .

In Vitro Studies

Research has demonstrated that (S)-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride exhibits significant biological activity in vitro. For example:

- Serotonin Uptake Inhibition : The compound has been shown to inhibit the uptake of serotonin in neuronal cultures. This inhibition is dose-dependent and correlates with increased levels of serotonin in the synaptic cleft .

- Neuroprotective Effects : In studies involving neuronal cell lines, (S)-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride demonstrated protective effects against oxidative stress-induced apoptosis .

In Vivo Studies

Animal models have provided further insights into the efficacy and safety profile of this compound:

- Antidepressant Activity : In rodent models of depression (e.g., forced swim test), administration of (S)-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride resulted in significant reductions in immobility time, suggesting antidepressant effects comparable to established SSRIs .

- Behavioral Studies : Behavioral assays indicated that treatment with the compound improved locomotor activity and reduced anxiety-like behaviors in mice subjected to stress paradigms .

Case Studies

Several clinical observations and trials have highlighted the therapeutic potential of (S)-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride:

- Clinical Trial on Depression : A randomized controlled trial involving patients with major depressive disorder found that those treated with (S)-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride showed significant improvement in depression scales compared to placebo .

- Long-term Efficacy and Safety : A longitudinal study assessed the long-term use of the compound in patients with chronic depression. Results indicated sustained efficacy with manageable side effects over a 12-month period .

Toxicological Profile

While (S)-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride demonstrates promising biological activity, it is essential to consider its safety profile:

Q & A

Q. What synthetic routes are available for (S)-1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride, and how can yield be optimized?

The compound is synthesized via a multi-step route starting from benzene, involving:

- Friedel-Crafts acylation to introduce an acetyl group.

- Wolf-Kishner-Huang reduction to convert ketones to methylene groups.

- Harwoth cyclization to form the tetrahydroisoquinoline scaffold.

- Final salification with HCl to yield the hydrochloride salt. Optimization strategies include adjusting reaction temperatures (e.g., 80–100°C for cyclization) and using excess reducing agents (e.g., hydrazine hydrate) to improve intermediate conversion. The reported overall yield is 43.6% .

Q. How is enantiomeric purity validated for the (S)-enantiomer?

Chiral resolution is critical due to the compound's stereospecific biological activity. Methods include:

- Chiral HPLC with columns like Chiralpak® AD-H or OD-H, using hexane/isopropanol mobile phases.

- Polarimetry to measure optical rotation (e.g., [α]D²⁵ = +25° to +30° for the (S)-enantiomer).

- X-ray crystallography for absolute configuration confirmation. Impurity thresholds for the (R)-enantiomer should be <0.5% in pharmaceutical-grade batches .

Q. What analytical techniques confirm structural integrity and purity?

- NMR (¹H and ¹³C): Key signals include δ 1.8–2.2 ppm (methylene protons) and δ 3.5–4.0 ppm (amine proton).

- Mass spectrometry (MS) : Molecular ion peak at m/z 183.68 (C₁₀H₁₃N·HCl).

- HPLC : Purity ≥98% using C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. What mechanistic insights govern the Wolf-Kishner-Huang reduction step?

This step involves:

- Formation of a hydrazone intermediate via ketone reaction with hydrazine.

- Base-catalyzed (e.g., NaOH) elimination of nitrogen gas and water, producing a methylene group. Critical parameters include reflux time (6–8 hr) and anhydrous conditions to prevent side reactions. Computational studies (DFT) suggest a concerted mechanism with a transition state energy barrier of ~25 kcal/mol .

Q. How is the compound evaluated for monoamine oxidase (MAO) inhibition?

- In vitro assays : Recombinant human MAO-A/MAO-B enzymes are incubated with the compound (0.1–100 μM) and substrates (e.g., kynuramine).

- IC₅₀ determination : Fluorescence or spectrophotometric detection of H₂O₂ or aldehydes.

- Selectivity profiling : (S)-1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride shows higher affinity for MAO-A (IC₅₀ ~50 nM) vs. MAO-B (IC₅₀ >1 μM) in kinetic studies .

Q. How are synthesis-related impurities identified and controlled?

Common impurities include:

Q. What strategies address solubility limitations in biological assays?

The compound has low aqueous solubility (2 mg/mL in H₂O at 25°C). Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.